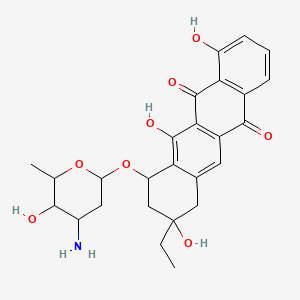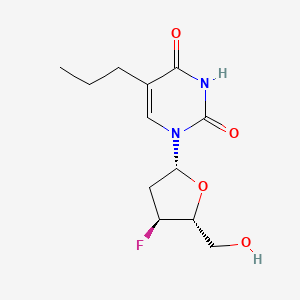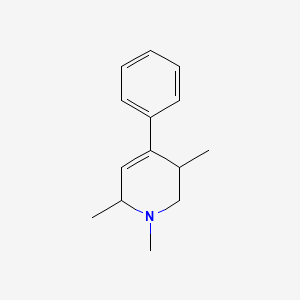
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-((3S)-3-amino-1-pyrrolidinyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of the pyrido-benzoxazine family, which is known for its diverse biological activities, including antibacterial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves multiple steps, starting from the preparation of the core benzoxazine structure. One common method involves the intramolecular cyclization of 1-(1-hydroxyprop-2-yl)-8-fluoro-4-quinolones, which are prepared in three or four steps from ethyl 2,3,4,5-tetrafluoro-benzoylacetate . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit the replication and transcription of bacterial DNA, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, making it a potent antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ofloxacin: Another member of the pyrido-benzoxazine family, known for its antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.
Levofloxacin: A stereoisomer of ofloxacin with enhanced antibacterial activity.
Uniqueness
7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid stands out due to its specific structural features, such as the presence of a pyrrolidinyl group, which enhances its binding affinity to bacterial targets. This unique structure contributes to its potent antibacterial activity and makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
186802-35-7 |
|---|---|
Molekularformel |
C17H18FN3O4 |
Molekulargewicht |
347.34 g/mol |
IUPAC-Name |
(2S)-6-[(3S)-3-aminopyrrolidin-1-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-8-7-25-16-13-10(15(22)11(17(23)24)6-21(8)13)4-12(18)14(16)20-3-2-9(19)5-20/h4,6,8-9H,2-3,5,7,19H2,1H3,(H,23,24)/t8-,9-/m0/s1 |
InChI-Schlüssel |
GOQMLVCAKGZQKN-IUCAKERBSA-N |
Isomerische SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[C@@H](C4)N)F)C(=O)O |
Kanonische SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(C4)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




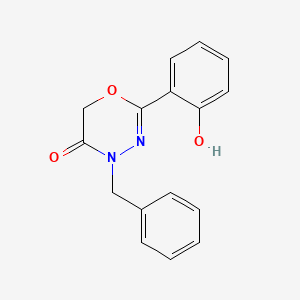
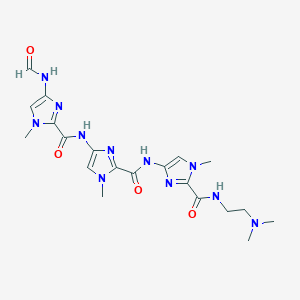
![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)

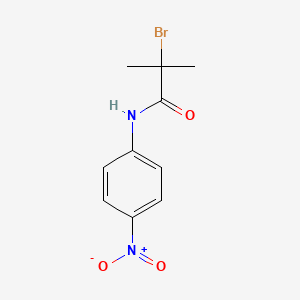
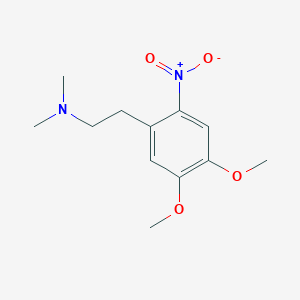
![N-[2-(2-benzamidoethyldisulfanyl)ethyl]benzamide](/img/structure/B12796358.png)

